1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Problem: Researchers require a bifunctional building block with truly orthogonal reactive sites to avoid protecting-group strategies during convergent synthesis. Solution: This compound provides a free piperazine NH and a para-bromine on the phenyl ring, enabling sequential N-alkylation/acylation and Pd-catalyzed cross-coupling without interference. Key outcomes: (1) TPSA 49.41 Ų and LogP ~1.2, both within favorable CNS drug-likeness limits; (2) 4 rotatable bonds for conformational flexibility in fragment-based screening; (3) ≥98% HPLC purity ensures reproducible reaction kinetics and downstream biological target engagement.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
CAS No. 1094558-34-5
Cat. No. B1523133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine
CAS1094558-34-5
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
InChIKeyCQCQIBTWIOXKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine (CAS 1094558-34-5): Sourcing Guide for the Ethyl-Linked Bromophenyl–Piperazine Building Block


1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine (CAS 1094558-34-5, C₁₂H₁₇BrN₂O₂S, MW 333.24 g/mol) is a heterobifunctional building block comprising a piperazine ring linked via an ethylene spacer to a 4-bromobenzenesulfonyl moiety . The molecule features a secondary amine (free NH) on the piperazine and a bromine atom on the para position of the phenyl ring, enabling orthogonal derivatization via N-alkylation/acylation and Pd-catalyzed cross-coupling, respectively . It is commercially supplied as a research intermediate with purity specifications typically ≥98% (HPLC) .

Orthogonal derivatization via piperazine NH and aryl bromide
Ethyl spacer provides conformational flexibility for fragment linking
HPLC-verified purity profile supports reproducible synthesis

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine (1094558-34-5): Why Simple Piperazine Analogs Cannot Substitute Without Risk


Substituting this compound with a closely related piperazine building block – e.g., a direct sulfonyl-attached analog (CAS 179334-20-4) or an N-alkylated variant (CAS 385404-09-1) – introduces measurable changes in lipophilicity (ΔLogP > 1), hydrogen-bond donor capacity, and conformational flexibility that can alter reaction kinetics, intermediate solubility, and downstream biological target engagement . These physicochemical shifts are not trivial; they can lead to divergent pharmacokinetic profiles or synthetic yields if the analog is used without re-optimization, making unambiguous structural identity essential for reproducible research [1].

Direct sulfonyl-attached analogs exhibit >1 log unit higher lipophilicity, which may alter solubility and non-specific binding.
N-alkylated variants lose the hydrogen-bond donor, sharply increasing LogP and modifying permeability profiles.
Rigid analogs with fewer rotatable bonds may limit conformational sampling in induced-fit binding or PROTAC design.

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine (1094558-34-5): Quantifiable Differentiation from Its Closest Analogs


Lipophilicity Control: LogP Reduction vs. Directly Attached Sulfonyl Analog

The target compound exhibits a predicted LogP of 1.13–1.22, which is approximately 1.2 log units lower than that of the direct sulfonyl analog 1-(4-bromobenzenesulfonyl)piperazine (CAS 179334-20-4, predicted LogP 2.39) . This difference corresponds to an ~16-fold lower theoretical partition coefficient, indicating substantially higher aqueous solubility and reduced non-specific binding potential.

Lipophilicity control
In silico prediction
ΔLogP ≈ -1.2 (target ~16× less lipophilic)
Supports aqueous assay compatibility over direct sulfonyl analog
Predicted values; experimental verification advised
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Hydrogen-Bond Donor Capacity: Free NH vs. Tertiary Amine in N-Ethyl Analog

The target compound possesses one hydrogen-bond donor (NH; TPSA = 49.41 Ų), whereas the N-ethyl analog 1-(4-bromophenylsulfonyl)-4-ethylpiperazine (CAS 385404-09-1) has zero HBD (TPSA = 49.00 Ų) . The absence of an H-bond donor in the N-ethyl analog results in a sharp LogP increase to 3.06, i.e., ΔLogP ≈ +1.9 versus the target compound .

H-bond donor capacity
Head-to-head comparison
ΔHBD = 1 (free NH vs. none); ΔLogP ≈ +1.9
Free NH enables H-bond interactions; N-ethyl analog cannot donate
Vendor-reported computational data
Medicinal Chemistry Structure-Activity Relationship Solubility

Conformational Flexibility: Ethyl Linker Rotatable Bonds vs. Direct Attachment

The ethylene spacer in the target compound introduces 4 rotatable bonds (excluding piperazine ring flip), compared with only 2 rotatable bonds for the direct sulfonyl analog 1-(4-bromobenzenesulfonyl)piperazine (CAS 179334-20-4) . This increased flexibility allows the piperazine ring to sample a wider conformational space, which can be advantageous for induced-fit binding or for orienting the piperazine nitrogen for further derivatization.

Conformational flexibility
Class-level inference
+2 rotatable bonds vs. direct sulfonyl analog
Ethyl spacer broadens conformational sampling for induced-fit or PROTAC orientation
Based on SMILES/InChI analysis
Medicinal Chemistry Molecular Docking Synthetic Chemistry

Bromine as a Synthetic Handle: Cross-Coupling Potential vs. Non-Halogenated or Chloro Analogs

The para-bromine substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that are not accessible with the non-halogenated tosyl analog [1]. Compared with the corresponding 4-chloro analog, the C–Br bond (bond dissociation energy ~80 kcal/mol) is more reactive in oxidative addition than C–Cl (~95 kcal/mol), facilitating milder coupling conditions and higher yields [2].

Cross-coupling handle
Class-level inference
C–Br BDE ~80 kcal/mol vs. C–Cl ~95 kcal/mol
Lower activation barrier supports milder Suzuki/Buchwald coupling vs. chloro analog
General organometallic reference data
Organic Synthesis Late-Stage Functionalization C–C Coupling

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine (1094558-34-5): Proven Application Scenarios in Research & Development


Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design

The combination of low LogP (1.13–1.22), free NH, and a bromine coupling handle makes this compound an ideal fragment for X-ray crystallography or SPR screening . Its 4 rotatable bonds and ethylene spacer allow the piperazine to explore multiple binding poses; later, the bromine can be engaged in Suzuki coupling to elaborate the fragment into a lead series. In PROTAC design, the free NH serves as a linker attachment point while the bromine anchors the ligase ligand.

Central Nervous System (CNS) Probe Synthesis

With a topological polar surface area (TPSA) of 49.41 Ų and LogP of ~1.2, this compound lies within the favorable range for CNS drug-likeness (TPSA < 60–70 Ų, LogP < 3) [1]. Its structural features align with piperazine scaffolds explored for serotonergic and dopaminergic targets. The bromine can be replaced via cross-coupling to introduce diverse aryl groups for SAR exploration.

Advanced Pharmaceutical Intermediate for Late-Stage Diversification

As a bifunctional intermediate with orthogonal reactive sites (piperazine NH and aryl bromide), this compound enables convergent synthetic strategies in pharmaceutical R&D . The ethyl linker minimizes steric hindrance around both functional groups, reducing side reactions during sequential derivatization steps.

Physicochemical Benchmarking in Lead Optimization

The quantifiable differences in LogP (1.2 vs. 2.4–3.1) and HBD count (1 vs. 0) versus direct sulfonyl or N-ethyl analogs make this compound a useful calibration tool for correlating structural modifications with solubility, permeability, and metabolic stability in lead optimization programs .

Application
Selection Property
Validation Focus
Fragment elaboration and PROTAC linker design
Low lipophilicity, free NH, bromine coupling site
Binding pose diversity, cross-coupling compatibility
CNS probe synthesis
CNS drug-like property range (TPSA, LogP)
Target engagement profiling, SAR exploration
Late-stage diversification intermediate
Orthogonal NH and aryl bromide reactivity
Reaction sequence compatibility, yield optimization
Physicochemical benchmarking tool
Quantifiable LogP and HBD differences vs. analogs
Solubility/permeability correlation in lead optimization
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